molecular formula C19H20N2O4S B5362069 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B5362069
M. Wt: 372.4 g/mol
InChI Key: LWJPOHMXGQKWOO-UHFFFAOYSA-N
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Description

4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound that features a cyclopropylamino group, a thienyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the thienyl intermediate: This step involves the reaction of 4-methylphenylthiophene with appropriate reagents to introduce the thienyl group.

    Introduction of the cyclopropylamino group: The cyclopropylamino group is introduced through a nucleophilic substitution reaction.

    Coupling with butanoic acid: The final step involves coupling the intermediate with butanoic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    4-{[3-[(cyclopropylamino)carbonyl]-4-(4-chlorophenyl)-2-thienyl]amino}-4-oxobutanoic acid: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in 4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-[[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11-2-4-12(5-3-11)14-10-26-19(21-15(22)8-9-16(23)24)17(14)18(25)20-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJPOHMXGQKWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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